4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide
Overview
Description
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropane ring, a benzamide group, and a hydroxyphenyl moiety
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been studied for their fluorescence properties . These compounds interact with their targets, leading to changes in their fluorescence emission channels .
Biochemical Pathways
Compounds with similar structures have been found to exhibit good luminescence properties . This suggests that they may interact with biochemical pathways related to fluorescence and luminescence.
Result of Action
Compounds with similar structures have been found to exhibit good luminescence properties , suggesting that they may have effects at the molecular and cellular levels related to these properties.
Action Environment
It’s worth noting that environmental factors can significantly influence the action of many compounds, particularly those with luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the cyclopropanecarbonyl chloride. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and hydroxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other benzamide derivatives, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-15-4-2-1-3-14(15)19-17(22)12-7-9-13(10-8-12)18-16(21)11-5-6-11/h1-4,7-11,20H,5-6H2,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGMMNNPEZGBQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329801 | |
Record name | 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823269 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891008-75-6 | |
Record name | 4-(cyclopropanecarbonylamino)-N-(2-hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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